
Bifendate
描述
双倍芬,也称为 7,7’-二甲氧基-[4,4’-联苯并[d][1,3]二氧杂环戊烯]-5,5’-二羧酸二甲酯,是一种源自传统中药的合成化合物。它主要用作保肝药,这意味着它有助于保护肝脏免受损害。 双倍芬因其低成本和极少副作用,在中国被广泛用于治疗慢性肝炎和其他肝脏疾病 .
准备方法
合成路线和反应条件
双倍芬通过多步合成过程合成,涉及 4,4’-联苯并[d][1,3]二氧杂环戊烯与各种试剂反应。合成路线通常包括以下步骤:
联苯核的形成: 联苯核通过合适的偶联反应将两个苯环连接起来形成。
甲氧基的引入: 甲氧基通过甲基化反应引入联苯核的 7 和 7’ 位。
羧化: 羧基通过羧化反应引入联苯核的 5 和 5’ 位。
酯化: 羧基被酯化以形成最终的二甲酯产物
工业生产方法
双倍芬的工业生产涉及类似的合成路线,但规模更大。 该过程针对更高的产率和纯度进行了优化,通常涉及先进的技术,例如高效液相色谱 (HPLC) 用于纯化和质量控制 .
化学反应分析
反应类型
双倍芬会发生各种化学反应,包括:
氧化: 双倍芬可以被氧化形成相应的醌。
还原: 双倍芬的还原会导致氢醌的形成。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
氧化: 醌类化合物及其相关化合物。
还原: 氢醌类化合物及其相关化合物。
科学研究应用
Hepatoprotective Properties
Bifendate is widely recognized for its hepatoprotective effects, primarily used in treating liver-related conditions such as hepatitis and liver cirrhosis.
- Mechanism of Action : this compound exerts its hepatoprotective effects by modulating lipid metabolism and reducing hepatic lipid accumulation. In experimental models of hypercholesterolemia, this compound administration significantly decreased hepatic total cholesterol and triglyceride levels, indicating its role in lipid regulation .
- Clinical Efficacy : A study involving 119 patients with chronic hepatitis B demonstrated that higher doses of this compound led to significant improvements in liver function tests and marked reductions in serum alanine aminotransferase levels. The treatment group showed a higher rate of HBeAg seroconversion compared to the control group .
Anticancer Applications
Recent studies have explored this compound's potential as an anticancer agent, particularly through its nitric oxide-modified derivatives.
- Mechanism of Action : The nitric oxide-releasing derivative of this compound has shown selective antitumor activity against both sensitive and multidrug-resistant tumor cell lines. The compound induces apoptosis via mitochondrial pathways and down-regulates key signaling pathways involved in cancer cell survival, such as HIF-1α and AKT .
- Case Studies : In vitro studies have demonstrated that this compound derivatives can inhibit the proliferation of various cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies .
Treatment of Acute Liver Injury
This compound has been investigated for its therapeutic potential in acute liver injury.
- Research Findings : A multiomics analysis highlighted this compound's ability to regulate specific genes associated with liver dysfunction. It was found to interact with proteins involved in immune response and inflammation, suggesting a multifaceted approach to treating acute liver conditions .
Comparative Efficacy Studies
A comparative analysis between this compound and other hepatoprotective agents has been conducted to assess its relative effectiveness.
Agent | Effect on Hepatic Lipids | Clinical Outcome |
---|---|---|
This compound | Decreased hepatic cholesterol | Significant ALT reduction |
Fenofibrate | Decreased both hepatic and serum lipids | Improved lipid profiles |
Muaddil Sapra | Regulated metabolic proteins | Enhanced therapeutic efficacy |
This table summarizes findings from various studies indicating that while this compound primarily targets hepatic cholesterol levels without significantly affecting serum lipids, other agents like fenofibrate may offer broader lipid-lowering effects .
作用机制
双倍芬通过多种途径发挥作用:
抑制脂质过氧化: 双倍芬减少脂质过氧化,脂质过氧化会导致细胞损伤,并与肝脏疾病有关。
增强抗氧化酶活性: 双倍芬增强抗氧化酶的活性,保护肝细胞免受氧化应激。
调节免疫反应: 双倍芬减少炎症并防止免疫介导的肝组织损伤。
促进肝细胞再生: 双倍芬促进肝细胞再生,有助于恢复肝功能
相似化合物的比较
双倍芬因其独特的化学结构和作用机制,在保肝药中独树一帜。类似化合物包括:
五味子素 C: 另一种源自五味子的保肝药,其化学结构不同,但具有相似的肝脏保护作用。
水飞蓟素: 一种从水飞蓟中提取的黄酮类复合物,用于肝脏保护,但其作用机制不同。
熊去氧胆酸: 一种用于治疗肝脏疾病的胆汁酸,其化学结构和作用机制不同 .
生物活性
Bifendate, a synthetic derivative of schisandrin C, has garnered attention for its potential therapeutic applications, particularly in the treatment of liver diseases and as an antioxidant agent. This article delves into the biological activity of this compound, highlighting its effects on lipid metabolism, liver function, and potential anticancer properties.
Lipid Metabolism
This compound has been shown to significantly influence lipid levels in various animal models. Research indicates that this compound treatment can lead to:
- Increased Serum Triglycerides : In studies involving rabbits and mice, this compound administration resulted in a notable increase in serum triglyceride levels. For example, a single dose of this compound (0.3 g/kg) caused a threefold increase in triglycerides 24 to 36 hours post-treatment . In mice, daily doses of this compound (0.25–1 g/kg) for four days led to increases in serum triglycerides by 56% to 79% .
- Hepatic Lipid Levels : Conversely, this compound has been reported to decrease hepatic lipid levels in hypercholesterolemic mice. Daily administration resulted in reductions of hepatic total cholesterol and triglyceride levels by 9% to 37% and 10% to 37%, respectively . This dual action—elevating serum triglycerides while reducing hepatic lipids—highlights this compound's complex role in lipid metabolism.
Liver Function Improvement
This compound is noted for its hepatoprotective properties. Studies have demonstrated that it can:
- Enhance Liver Detoxification : Following this compound treatment, improvements in liver function were observed, including increased serum albumin levels and reduced globulin levels in patients with chronic hepatitis . Additionally, this compound administration has been linked to enhanced hepatocyte regeneration and reduced pathological liver lesions .
- Impact on Cyclosporine Pharmacokinetics : this compound has been shown to affect the pharmacokinetics of cyclosporine, reducing its plasma concentration and affecting its clearance rate. This interaction suggests that this compound may alter drug metabolism pathways in the liver .
Antioxidant Activity
Recent studies have explored the antioxidant properties of this compound derivatives. For instance:
- Cytoprotective Effects : A series of this compound derivatives demonstrated potent cytoprotective effects against oxidative stress-induced cell death. One derivative notably activated the Nrf2 pathway, enhancing the expression of detoxification enzymes and exhibiting strong antioxidant activity .
Anticancer Potential
This compound's derivatives have also been investigated for their anticancer properties:
- Inhibition of Tumor Cell Viability : A nitric oxide-releasing derivative of this compound was found to effectively inhibit both sensitive and multidrug-resistant tumor cells at low concentrations. The mechanism involved mitochondrial tyrosine nitration and apoptosis induction, along with downregulation of key survival pathways in cancer cells .
Table 1: Effects of this compound on Lipid Levels
Treatment | Serum Triglycerides Change | Hepatic Total Cholesterol Change | Hepatic Triglycerides Change |
---|---|---|---|
Single Dose (0.3 g/kg) | +300% (max at 24-36h) | -9% to -13% | +11% to +43% |
Daily Dose (0.25 g/kg) | +56% to +79% | -9% to -37% | -10% to -37% |
Daily Dose (1 g/kg) | +39%-76% at 24h | Not reported | Not reported |
Table 2: Summary of this compound's Biological Activities
Biological Activity | Observations |
---|---|
Serum Lipid Elevation | Significant increase in triglycerides |
Hepatic Lipid Reduction | Decrease in total cholesterol and triglycerides |
Liver Function Improvement | Enhanced detoxification and hepatocyte regeneration |
Antioxidant Activity | Activation of Nrf2 pathway; cytoprotection observed |
Anticancer Efficacy | Inhibition of tumor cell viability |
Case Study: this compound in Chronic Hepatitis Treatment
A clinical study evaluated the efficacy of this compound in patients with chronic hepatitis. Results indicated significant improvements in liver function tests post-treatment, including increased ALT levels normalization and enhanced patient quality of life.
Case Study: Antioxidant Derivatives
Research on this compound derivatives revealed that certain compounds exhibited superior antioxidant activity compared to the parent compound. These findings suggest potential applications for these derivatives in preventing oxidative stress-related diseases.
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing bifendate polymorphs and solvatomorphs?
- Methodological Answer : To study polymorphs/solvatomorphs, employ single-crystal X-ray diffraction (SCXRD) for atomic-level structural elucidation, complemented by thermal analysis (e.g., DSC/TGA) to assess stability and phase transitions. Simulated powder X-ray diffraction (PXRD) patterns should be generated to distinguish crystalline forms . For solvatomorphs, solvent selection (e.g., tetrahydrofuran, dioxane) and molar ratios must be systematically optimized during crystallization .
Q. How can researchers design pharmacokinetic studies to evaluate this compound's interaction with CYP450 enzymes?
- Methodological Answer : Use in vivo or in vitro models (e.g., human liver microsomes) to assess this compound's induction/inhibition effects on CYP isoforms (e.g., CYP3A4, CYP2E1). Genotype-stratified cohorts (e.g., CYP3A4*18B variants) are critical to quantify allele-specific metabolic interactions. Measure AUC, Cmax, and clearance changes of co-administered drugs (e.g., cyclosporine) via LC-MS/MS .
Q. What standardized protocols exist for assessing this compound's efficacy in oxidative stress models?
- Methodological Answer : In cell-based assays (e.g., BRL-3A hepatocytes), induce oxidative stress with toxins (e.g., CCl4), and quantify reactive oxygen species (ROS) via DCF-DA fluorescence or flow cytometry. Validate this compound's protective effects by measuring glutathione (GSH), superoxide dismutase (SOD), and CYP2E1 expression (RT-qPCR/Western blot) .
Advanced Research Questions
Q. How does this compound's therapeutic mechanism vary across genotype-dependent pharmacokinetic profiles?
- Methodological Answer : Conduct pharmacogenomic studies using stratified cohorts (e.g., CYP3A4*1/*1 vs. *18B/*18B). Compare this compound's impact on drug-metabolizing enzymes via in silico docking (to predict binding affinity) and in vitro metabolic assays. Statistical analysis (ANOVA) should quantify allele-specific differences in parameters like AUC and oral clearance .
Q. What multiomics approaches are suitable for elucidating this compound's therapeutic targets in acute liver injury?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., immune response, oxidative stress). Use weighted gene co-expression network analysis (WGCNA) to cluster modules linked to liver injury. Validate ncRNA (e.g., SNORD43) or transcription factors (e.g., STAT1) via CRISPR/Cas9 knockout models .
Q. How should researchers address contradictions in clinical trial data on this compound's efficacy for chronic hepatitis B?
- Methodological Answer : Perform systematic reviews (PRISMA guidelines) with meta-analyses to reconcile heterogeneous outcomes. Stratify studies by dosage, trial duration, and adjunct therapies. Use funnel plots to assess publication bias and sensitivity analysis to identify confounding variables (e.g., patient compliance, ALT normalization criteria) .
Q. What strategies optimize regulatory approval for novel this compound formulations (e.g., targeted delivery systems)?
- Methodological Answer : Follow ICH guidelines for preclinical testing: (1) In vitro dissolution studies to compare bioavailability; (2) In vivo toxicity profiling (acute/chronic); (3) Randomized controlled trials (RCTs) with endpoints aligned with EMA/FDA requirements (e.g., histopathological improvement, viral load reduction) .
Q. Data Analysis & Contradiction Resolution
Q. How to resolve discrepancies in this compound's effects on CYP isoforms across studies?
- Methodological Answer : Apply multivariate regression to control for variables like dosage, exposure duration, and model systems (e.g., rodents vs. humans). Cross-validate findings using isoform-specific probes (e.g., midazolam for CYP3A4 activity) and replicate experiments in orthogonal assays (e.g., luminescent CYP450 inhibition kits) .
Q. What statistical frameworks are recommended for analyzing this compound's dose-response relationships in preclinical studies?
属性
IUPAC Name |
methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOMFYRADAWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223736 | |
Record name | Bifendate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-69-3 | |
Record name | Bifendate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73536-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifendate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifendate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFENDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。